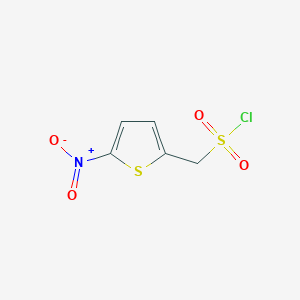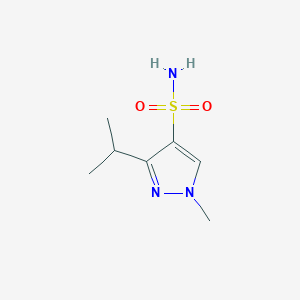
6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is a chemical compound with the molecular formula C10H8FNO3 and a molecular weight of 209.17 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Méthodes De Préparation
The synthesis of 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 6-fluoroquinoline with ethyl oxalyl chloride in the presence of a base, followed by hydrolysis to yield the desired product . The reaction is typically carried out under reflux conditions with an appropriate solvent such as dichloromethane.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of tetrahydroquinoline derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield quinoline-3-carboxylic acid derivatives, while reduction with sodium borohydride can produce tetrahydroquinoline-3-carboxylic acid derivatives.
Applications De Recherche Scientifique
6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit bacterial enzymes, resulting in antimicrobial effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid can be compared with other similar compounds, such as:
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: This compound has similar structural features but includes a chlorine atom and a cyclopropyl group, which may result in different chemical and biological properties.
2-Oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides: These compounds have a sulfonamide group, which can influence their activity and applications.
Propriétés
Formule moléculaire |
C10H8FNO3 |
|---|---|
Poids moléculaire |
209.17 g/mol |
Nom IUPAC |
6-fluoro-2-oxo-3,4-dihydro-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H8FNO3/c11-6-1-2-8-5(3-6)4-7(10(14)15)9(13)12-8/h1-3,7H,4H2,(H,12,13)(H,14,15) |
Clé InChI |
DBHRUOWCJVLYQP-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(=O)NC2=C1C=C(C=C2)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




amine](/img/structure/B13221568.png)


![[1-(2-Aminopropyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13221587.png)

![1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-YL}cycloheptan-1-amine](/img/structure/B13221612.png)
![N-[(2R)-2-(ethylamino)propyl]benzamide hydrochloride](/img/structure/B13221619.png)


![1-Methyl-4-[(piperidin-3-yl)methyl]piperidine](/img/structure/B13221652.png)

![({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)(pentan-3-yl)amine](/img/structure/B13221660.png)
